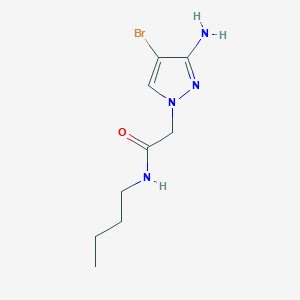

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide

Description

Overview of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-butylacetamide in Contemporary Research

This compound is a heterocyclic organic compound characterized by a pyrazole core functionalized with amino and bromo substituents, coupled to an N-butylacetamide side chain. Its molecular formula, $$ \text{C}9\text{H}{15}\text{BrN}_4\text{O} $$, reflects a molecular weight of 275.15 g/mol, aligning with structurally analogous pyrazole-acetamide derivatives. The pyrazole ring’s 3-amino and 4-bromo groups confer unique electronic and steric properties, while the N-butylacetamide moiety enhances solubility and potential for intermolecular interactions.

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{15}\text{BrN}_4\text{O} $$ |

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | 3-Amino, 4-Bromo (pyrazole); N-butyl (acetamide) |

This compound’s structural complexity positions it as a candidate for diverse applications, including coordination chemistry and pharmaceutical intermediate synthesis. Its bromine atom enables further electrophilic substitution, while the amino group facilitates hydrogen bonding, critical for molecular recognition processes.

Historical Context and Emergence of Pyrazole-Based Acetamide Derivatives

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr pioneered the condensation of β-diketones with hydrazines, establishing foundational methodologies for heterocyclic chemistry. Early work focused on simple pyrazoles, but advancements in the 20th century introduced functionalization strategies, such as halogenation and amidation, to enhance reactivity and biological activity.

The integration of acetamide groups into pyrazole systems emerged as a strategy to modulate physicochemical properties. For instance, the development of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide demonstrated how acetamide side chains could stabilize metal coordination complexes, a finding pivotal for catalytic and material science applications. The addition of bromine substituents, as seen in 3-amino-4-bromo-1H-pyrazole, further expanded synthetic versatility, enabling cross-coupling reactions and structural diversification.

The evolution toward N-alkylacetamide derivatives, including N-butyl variants, reflects efforts to balance lipophilicity and solubility. For example, N-butylacetamide (CAS 1119-49-9) has been studied for its solvent properties and role in organic synthesis, providing a template for hybrid structures like this compound.

Rationale for Academic Investigation and Scope of the Outline

The academic interest in this compound stems from three key factors:

- Structural Modularity : The compound’s pyrazole-acetamide scaffold allows systematic modification of substituents to optimize properties for target applications. Bromine’s electronegativity and the amino group’s nucleophilicity create a reactive platform for derivatization.

- Coordination Potential : Pyrazole-acetamide ligands, such as those reported in iron complexes, highlight the ability of similar structures to form stable metal-organic frameworks, relevant to catalysis and materials engineering.

- Pharmacological Relevance : While excluded from safety discussions here, pyrazole derivatives are historically associated with anti-inflammatory and antimicrobial activities, suggesting that this compound could serve as a precursor in drug discovery pipelines.

This review focuses on synthesizing existing knowledge about the compound’s chemical behavior, structural analogs, and potential research applications, avoiding extrapolations into clinical or industrial use. Subsequent sections will elaborate on synthetic pathways, spectroscopic characterization, and comparative analyses with related molecules.

Properties

Molecular Formula |

C9H15BrN4O |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-butylacetamide |

InChI |

InChI=1S/C9H15BrN4O/c1-2-3-4-12-8(15)6-14-5-7(10)9(11)13-14/h5H,2-4,6H2,1H3,(H2,11,13)(H,12,15) |

InChI Key |

PMLOARWFVSBHCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Amino-4-bromo-1H-pyrazole Core

A key intermediate in the synthesis is the 5-bromo-1-methyl-1H-pyrazol-3-amine , which shares the pyrazole core with a bromo and amino substitution pattern. The synthetic route from a Chinese patent (CN112079781A) outlines a five-step process starting from diethyl butynedioate and methylhydrazine:

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Formation of pyrazole ring via condensation |

| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Selective bromination at pyrazole ring |

| 3 | Hydrolysis | 10% NaOH in ethanol | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Conversion of ester to acid |

| 4 | Substitution (Carbamate) | Azido dimethyl phosphate + tert-butyl alcohol in DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Introduction of carbamate protecting group |

| 5 | Deprotection (Hydrolysis) | 50% trifluoroacetic acid in dichloromethane | 5-bromo-1-methyl-1H-pyrazol-3-amine | Removal of protecting group to yield amino-pyrazole |

This route is notable for avoiding highly toxic reagents and using readily available starting materials with good scalability and operational simplicity.

Functionalization to this compound

While the above patent focuses on a methyl-substituted pyrazole, the target compound substitutes the methyl group with an N-butylacetamide moiety. A plausible synthetic approach involves:

N-Alkylation of the pyrazole nitrogen (N1 position) with a suitable haloacetamide bearing the N-butyl group, such as N-butyl-2-chloroacetamide or equivalent activated acetamide derivatives.

The amino group at C3 and bromo at C4 are retained from the pyrazole intermediate.

Purification and isolation by standard techniques (e.g., extraction, chromatography).

This approach is supported by the analogous compound 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(tert-butyl)acetamide, whose preparation involves similar N-substitution chemistry on the pyrazole ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Dimethylformamide (DMF), dichloromethane (DCM) | Polar aprotic solvents favor alkylation |

| Temperature | Room temperature to 100 °C | Elevated temperature may be required for substitution |

| Base | Potassium carbonate or sodium hydride | To deprotonate pyrazole N-H for alkylation |

| Reaction Time | Several hours (2–8 h) | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | To isolate pure product |

Data Tables Summarizing Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + methylhydrazine, reflux | ~80 | Condensation reaction |

| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus, room temp | ~75 | Bromination |

| 3 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 10% NaOH in ethanol, room temp | ~85 | Hydrolysis |

| 4 | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate + tert-butyl alcohol, 100 °C | ~70 | Carbamate formation |

| 5 | 5-Bromo-1-methyl-1H-pyrazol-3-amine | 50% trifluoroacetic acid in DCM, room temp | ~68 | Deprotection |

| 6 | This compound (target) | N-alkylation with N-butyl-2-chloroacetamide, base, DMF, 60-80 °C | Variable | Final alkylation step |

Research Findings and Perspectives

The synthetic route described in CN112079781A is advantageous due to its use of inexpensive and readily available starting materials, avoiding hazardous reagents, and enabling scale-up.

The substitution at the pyrazole N1 position with an acetamide bearing a butyl side chain is a common strategy to modulate biological activity and solubility in medicinal chemistry applications.

The bromo substituent at C4 of the pyrazole ring can also serve as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the compound's chemical space.

Purification by column chromatography and recrystallization is standard, with yields ranging from moderate to good depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and theoretical differences between 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-butylacetamide and its analogs:

Structural and Functional Analysis

The cyclopropyl group () introduces rigidity, which might hinder rotational freedom and alter binding interactions in receptor-ligand systems .

Steric Effects :

- The isopropyl group () provides moderate steric hindrance, which could influence reaction kinetics in substitution reactions at the bromine site .

- The ethyl chain () minimizes steric bulk, possibly enhancing reactivity in electrophilic aromatic substitution .

Electronic Effects :

- All analogs retain the electron-withdrawing bromine atom at the pyrazole 4-position, which likely directs electrophilic attacks to the 5-position of the ring.

- The N-butylacetamide group may donate slight electron density via alkyl chains, modulating the pyrazole ring’s electronic environment .

Potential Applications: While the target compound’s specific applications are undocumented in the evidence, its analogs’ structural diversity suggests utility in:

- Medicinal Chemistry : As kinase inhibitors or antimicrobial agents, leveraging pyrazole’s heterocyclic pharmacophore.

- Materials Science : As building blocks for fluorescent probes (e.g., naphthalimide derivatives in ) or coordination polymers .

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-butylacetamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 261.12 g/mol. The compound features a pyrazole ring substituted with an amino group and a bromine atom, contributing to its biological activity.

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological effects:

1. Antimicrobial Activity

- Several studies have demonstrated the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, compounds similar to this compound were tested against E. coli and Staphylococcus aureus, showing significant inhibitory effects at low concentrations .

2. Anti-inflammatory Effects

- Pyrazoles have been noted for their anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives reduced inflammation significantly, comparable to standard anti-inflammatory drugs like ibuprofen . The specific compound in focus is believed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

3. Antitumor Activity

- The antitumor potential of pyrazole compounds has been explored extensively. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . For instance, compounds structurally related to this compound have shown effectiveness against breast and lung cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, mediating pain and inflammation .

2. Modulation of Signaling Pathways

- Pyrazoles may influence various signaling pathways involved in cell proliferation and apoptosis. For example, they can modulate pathways associated with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is critical in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their antimicrobial activity against multiple strains, including Bacillus subtilis and E. coli. The results indicated that compounds with similar structures to this compound exhibited up to 85% inhibition at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Activity

In another investigation, Bandgar et al. evaluated the anti-inflammatory effects of various pyrazole derivatives using an acetic acid-induced capillary permeability model in mice. Results showed that specific compounds reduced edema significantly compared to the control group .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the pyrazole ring protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ 165–170 ppm), and butyl chain signals (δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z calculated for ) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic bands (e.g., N-H stretch at ~3300 cm, C=O at ~1680 cm) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

Advanced Research Question

- Substituent Variation : Systematically modify the bromo group (e.g., replace with Cl, CF) or the butyl chain (e.g., cyclopropyl, phenyl) to evaluate effects on target binding .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors, focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the butyl chain .

- In Vitro Assays : Compare IC values against related compounds (e.g., triazole or oxadiazole analogs) to identify critical structural motifs .

What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Advanced Research Question

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration) to eliminate variability .

- Orthogonal Validation : Confirm activity using complementary methods (e.g., enzyme inhibition assays + cellular viability tests) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between bromine substitution and antimicrobial potency) .

What are the potential metabolic pathways and degradation products of this compound under physiological conditions?

Advanced Research Question

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS. Likely pathways include:

- Stability Studies : Monitor degradation in buffer solutions (pH 1.2–7.4) at 37°C to identify hydrolytic products (e.g., cleavage of the acetamide bond) .

What are the common chemical modifications of the pyrazole ring in this compound to alter its physicochemical properties?

Basic Research Question

- Halogenation : Introduce fluorine or iodine at position 4 to modulate electron-withdrawing effects and lipophilicity .

- Heterocycle Fusion : Attach triazole or oxadiazole rings via Sonogashira coupling to enhance π-π stacking interactions .

- Alkylation/ Arylation : Substitute the amino group with methyl or aryl groups to improve metabolic stability .

How can computational chemistry tools predict the interaction mechanisms between this compound and biological targets?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., EGFR kinase) over 100+ ns trajectories to assess stability of hydrogen bonds with the pyrazole NH and acetamide carbonyl .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., bromo → methyl) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic regions, hydrogen bond acceptors) using software like Schrödinger .

What solvent systems and chromatographic methods are optimal for purifying this compound post-synthesis?

Basic Research Question

- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to resolve polar impurities .

- Reverse-Phase HPLC : Employ a C18 column with methanol/water (65:35) for high-purity isolation .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .

What experimental approaches are used to determine the compound's bioavailability and pharmacokinetic properties?

Advanced Research Question

- Caco-2 Permeability Assay : Measure apical-to-basolateral transport to predict intestinal absorption .

- Plasma Protein Binding : Use equilibrium dialysis to assess % bound to albumin/globulins .

- Pharmacokinetic Profiling : Administer intravenously/orally to rodents and quantify plasma levels via LC-MS/MS .

How can researchers validate the selectivity of this compound against off-target enzymes or receptors in complex biological systems?

Advanced Research Question

- Pan-Kinase Assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- CRISPR-Cas9 Knockout Models : Validate target specificity using cells lacking the putative target protein .

- Thermal Shift Assays : Measure ΔT of target vs. off-target proteins to assess binding selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.